(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol
Description
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with a methanol group and an imine linkage to a dichlorophenyl group
Properties
CAS No. |
303098-33-1 |
|---|---|
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
[3-[(2,4-dichlorophenyl)methylideneamino]phenyl]methanol |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-4-11(14(16)7-12)8-17-13-3-1-2-10(6-13)9-18/h1-8,18H,9H2 |
InChI Key |
DWCSNKHXSUZRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol typically involves the condensation of 3-aminophenylmethanol with 2,4-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol can be compared with other similar compounds, such as:
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)propanol: Similar structure but with a propanol group instead of methanol.
(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)butanol: Similar structure but with a butanol group instead of methanol.
The uniqueness of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol lies in its specific substitution pattern and the presence of both hydroxyl and imine functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
The compound (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to delve into the various aspects of its biological activity, including its mechanisms of action, effects on different cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol can be described as follows:
- Molecular Formula : C15H14Cl2N2O
- CAS Number : Not specified in the search results.
- Structural Representation :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been observed to exhibit:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : The compound has shown potential in inducing G1 phase cell cycle arrest in certain cancer cell lines, which is crucial for preventing the progression of cancer.
In Vitro Studies
Several studies have investigated the in vitro effects of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol on various cancer cell lines:
-
Antitumor Activity :
- In a study involving human myelodysplastic syndrome (SKM-1) cell lines, the compound exhibited significant inhibitory activity against cell proliferation. It was found to increase the levels of acetylated histones, indicating a potential mechanism for epigenetic regulation .
- The compound also induced apoptosis in these cells, evidenced by increased caspase activity and morphological changes typical of programmed cell death.
-
Cytotoxicity Assays :
- Cytotoxicity was evaluated using MTT assays across multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific line tested.
In Vivo Studies
In vivo efficacy was assessed using xenograft models where the compound was administered orally:
- Tumor Growth Inhibition : The compound significantly reduced tumor volume compared to control groups. Notably, it demonstrated better efficacy in models with an intact immune system versus those with compromised immunity .
Case Studies
A variety of case studies have highlighted the therapeutic potential of (3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol:
- Case Study 1 : A research team reported that treatment with this compound led to a marked reduction in tumor size in a mouse model of leukemia. The study noted a correlation between dosage and tumor regression, suggesting a promising therapeutic window.
- Case Study 2 : Another study focused on its effects on breast cancer cells, where it was shown to enhance the efficacy of standard chemotherapeutic agents when used in combination therapy.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
